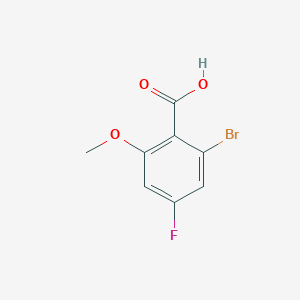

2-Bromo-4-fluoro-6-methoxybenzoic acid

Descripción

Historical Context and Discovery

The discovery and development of 2-Bromo-4-fluoro-6-methoxybenzoic acid emerges from the broader historical context of benzoic acid research, which traces its origins to the sixteenth century. Benzoic acid itself was first discovered through the dry distillation of gum benzoin, a process initially described by Nostradamus in 1556, followed by subsequent investigations by Alexius Pedemontanus in 1560 and Blaise de Vigenère in 1596. The fundamental understanding of benzoic acid composition was later established by Justus von Liebig and Friedrich Wöhler, who determined its chemical structure and investigated its relationship to related compounds such as hippuric acid.

The evolution toward halogenated benzoic acid derivatives gained momentum through systematic studies of substitution patterns and their effects on chemical reactivity. The development of industrial production methods for benzoic acid, particularly the transition from benzotrichloride hydrolysis to the more efficient air oxidation of toluene, established the foundation for synthesizing more complex derivatives. This industrial advancement eliminated contamination issues with chlorinated byproducts and provided cleaner starting materials for further chemical modifications.

The specific synthesis and characterization of 2-Bromo-4-fluoro-6-methoxybenzoic acid represents a convergence of several synthetic methodologies developed throughout the twentieth and twenty-first centuries. The introduction of selective halogenation techniques, particularly those involving bromination and fluorination reactions, enabled chemists to achieve precise positional control over substituent placement. Modern synthetic approaches typically involve bromination using reagents such as bromine or N-bromosuccinimide in the presence of catalysts like iron or aluminum chloride, combined with fluorination using agents such as Selectfluor or N-fluorobenzenesulfonimide. The methoxy group introduction through methylation of hydroxybenzoic acid derivatives using dimethyl sulfate or methyl iodide in the presence of bases such as potassium carbonate represents established synthetic protocols that have been refined over decades of research.

Significance in Organic Chemistry Research

2-Bromo-4-fluoro-6-methoxybenzoic acid holds exceptional significance in organic chemistry research due to its unique combination of functional groups that confer distinct electronic and steric properties. The compound serves as a crucial building block in various coupling reactions, particularly in palladium-catalyzed processes such as the Suzuki-Miyaura coupling reaction. The Suzuki reaction, first published in 1979 by Akira Suzuki and recognized with the 2010 Nobel Prize in Chemistry, utilizes palladium complex catalysts to cross-couple boronic acids with organohalides. The presence of the bromine atom in 2-Bromo-4-fluoro-6-methoxybenzoic acid makes it an ideal substrate for these transformations, as the relative reactivity order for coupling partners follows the pattern of iodide > triflate > bromide > chloride.

The electronic properties imparted by the fluorine substituent significantly enhance the compound's utility in organic synthesis. Fluorine's high electronegativity and small size create unique steric and electronic environments that can dramatically alter the reactivity and selectivity of chemical transformations. The fluorine atom at the 4-position influences the electron distribution throughout the aromatic system, affecting both nucleophilic and electrophilic substitution reactions. This electronic modulation is particularly valuable in pharmaceutical chemistry, where fluorine incorporation often improves metabolic stability and bioavailability of drug candidates.

The methoxy group at the 6-position provides additional versatility through its dual nature as both an electron-donating group through resonance and a potential site for further chemical modification. The methoxy substituent can undergo demethylation reactions to generate hydroxyl groups, expanding the compound's synthetic utility. Furthermore, the specific substitution pattern creates opportunities for regioselective transformations, as the combined electronic effects of all three substituents direct incoming reagents to specific positions on the aromatic ring.

Research applications of 2-Bromo-4-fluoro-6-methoxybenzoic acid extend beyond traditional organic synthesis into materials science and medicinal chemistry. The compound's ability to participate in various coupling reactions makes it valuable for constructing complex molecular architectures, including polymers and advanced materials with tailored properties. In medicinal chemistry, derivatives of this compound have shown potential biological activities, including anti-inflammatory and anticancer properties, making it a subject of ongoing pharmacological investigation.

Position within Halogenated Benzoic Acid Derivatives

2-Bromo-4-fluoro-6-methoxybenzoic acid occupies a distinctive position within the broader family of halogenated benzoic acid derivatives, representing a sophisticated example of multi-substituted aromatic compounds. The classification system for these compounds, as established in chemical databases such as the Exposome Explorer, places this compound within the hierarchical structure of benzoic acids and derivatives, specifically under the methoxybenzoic acids and derivatives category. This classification reflects both its structural characteristics and its relationship to other compounds within this chemical family.

The systematic comparison with related compounds reveals the unique features of 2-Bromo-4-fluoro-6-methoxybenzoic acid. Positional isomers such as 4-Bromo-2-fluoro-6-methoxybenzoic acid, which has the molecular formula C8H6BrFO3 and molecular weight 249.04 grams per mole, demonstrate how subtle changes in substitution patterns can significantly alter chemical properties and reactivity. The different positioning of the bromine and fluorine atoms affects the compound's electronic distribution, steric accessibility, and potential for intermolecular interactions.

Comparative analysis with similar compounds reveals distinct reactivity patterns and applications. For instance, 2-Bromo-4-fluoro-5-methoxybenzoic acid represents a closely related analog where the methoxy group occupies the 5-position rather than the 6-position. These positional differences influence the compound's ability to participate in specific reactions and affect its suitability for particular synthetic applications. The electronic effects of the different substitution patterns create varying degrees of activation or deactivation toward electrophilic and nucleophilic aromatic substitution reactions.

| Compound Name | Molecular Formula | Molecular Weight | Bromine Position | Fluorine Position | Methoxy Position |

|---|---|---|---|---|---|

| 2-Bromo-4-fluoro-6-methoxybenzoic acid | C8H6BrFO3 | 249.04 | 2 | 4 | 6 |

| 4-Bromo-2-fluoro-6-methoxybenzoic acid | C8H6BrFO3 | 249.04 | 4 | 2 | 6 |

| 2-Bromo-4-fluoro-5-methoxybenzoic acid | C8H6BrFO3 | 249.04 | 2 | 4 | 5 |

The toxicological and environmental considerations of halogenated benzoic acid derivatives have been systematically studied, providing insight into structure-activity relationships within this compound class. Research on the toxicity of benzoic acid derivatives has revealed that halogenated variants often exhibit different toxicological profiles compared to their non-halogenated counterparts. The hydrophobicity of these compounds, typically measured by the logarithm of the 1-octanol/water partition coefficient, directly correlates with their biological activity and environmental behavior. These studies have established quantitative structure-activity relationships that help predict the properties of new compounds within this family.

The industrial and synthetic importance of 2-Bromo-4-fluoro-6-methoxybenzoic acid within the halogenated benzoic acid family stems from its balanced combination of reactivity and stability. Unlike simpler halogenated derivatives that may possess limited synthetic utility, this compound's multi-substituted nature provides multiple sites for chemical modification while maintaining sufficient stability for practical handling and storage. The presence of three different functional groups creates opportunities for sequential or selective transformations, making it valuable as an intermediate in multi-step synthetic sequences.

Propiedades

IUPAC Name |

2-bromo-4-fluoro-6-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO3/c1-13-6-3-4(10)2-5(9)7(6)8(11)12/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWFBSYXUJFFBPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)F)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Method A: Starting from o-Fluorobenzonitrile (Patents CN102795993B and CN111825531B)

This method employs o-fluorobenzonitrile as the raw material, undergoing nitration, reduction, bromination, and hydrolysis:

| Step | Reaction | Conditions | Reagents | Yield / Notes |

|---|---|---|---|---|

| 1. Nitration | Nitration of o-fluorobenzonitrile | -2°C to 2°C | Nitric acid + sulfuric acid | Formation of 2-fluoro-5-nitrile derivative |

| 2. Reduction | Nitro to amino | 85-100°C | Iron powder + ammonium chloride | Conversion to amino derivative |

| 3. Bromination | Bromination of amino compound | 0-5°C | N-bromosuccinimide | Selective bromination at position 6 |

| 4. Diazotization & Hydrolysis | Convert amino to carboxylic acid | -5°C to 5°C | Sodium nitrite + copper sulfate + sodium hypophosphite | Formation of 2-bromo-4-fluoro-6-methoxybenzoic acid |

Note: The process yields high purity (>98%) with overall yields around 16.9%, indicating multiple purification steps and optimization for selectivity.

Method B: From 4-Fluoro-2-methylphenol (Patent CN111825531B)

This route involves bromination of a methylated phenol derivative:

| Step | Reaction | Conditions | Reagents | Yield / Notes |

|---|---|---|---|---|

| 1. Diazotization | From 2-methyl-4-fluoroaniline | Sulfuric acid, sodium nitrite | - | Formation of diazonium salt |

| 2. Hydrolysis | Convert diazonium to phenol | - | Copper sulfate, sodium hypophosphite | Produces 4-fluoro-2-methylphenol |

| 3. Bromination | Bromination of phenol | -10°C to 5°C | Bromine, hydrogen peroxide | Yields 2-bromo-4-fluoro-6-methylphenol with high purity |

Subsequently, oxidation of the methyl group to carboxylic acid is achieved via oxidative methods, completing the synthesis of the target compound.

Data Table Summarizing Key Parameters

| Preparation Method | Starting Material | Key Reactions | Reagents | Temperature Range | Overall Yield | Purity | Advantages |

|---|---|---|---|---|---|---|---|

| Method A | o-Fluorobenzonitrile | Nitration, reduction, bromination, hydrolysis | Nitric acid, iron, NBS, sodium nitrite | -2°C to 2°C, 85-100°C | ~16.9% | >98% | High purity, well-documented |

| Method B | 4-Fluoro-2-methylphenol | Diazotization, bromination, oxidation | Sodium nitrite, bromine, hydrogen peroxide | -10°C to 5°C | 94-95% | >99% | Environmentally friendly, less waste |

Research Findings and Notes

- The synthesis via nitration and subsequent reduction offers high regioselectivity, crucial for obtaining the desired substitution pattern.

- Bromination with N-bromosuccinimide under controlled low temperatures minimizes polybromination and side reactions.

- Diazotization and hydrolysis are effective for converting amino groups to carboxylic acids, with careful temperature control preventing decomposition.

- Oxidative methods for methyl-to-carboxylic acid conversion are preferred for their environmental friendliness and high yields.

- Purification typically involves recrystallization, filtration, and chromatography, ensuring high purity suitable for pharmaceutical intermediates.

Análisis De Reacciones Químicas

Types of Reactions:

Substitution Reactions: The compound can undergo nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (bromine and fluorine). Common reagents include sodium methoxide or potassium tert-butoxide.

Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4). Conversely, oxidation reactions can convert the methoxy group to a hydroxyl group using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide (DMSO).

Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).

Oxidation: Potassium permanganate in aqueous solution.

Major Products:

Substitution: Formation of various substituted benzoic acids.

Reduction: Formation of 2-Bromo-4-fluoro-6-methoxybenzyl alcohol.

Oxidation: Formation of 2-Bromo-4-fluoro-6-hydroxybenzoic acid.

Aplicaciones Científicas De Investigación

Organic Synthesis

2-Bromo-4-fluoro-6-methoxybenzoic acid serves as a crucial building block in organic chemistry. It is utilized in:

- Coupling Reactions : It participates in Suzuki-Miyaura coupling to form biaryl compounds, which are significant in pharmaceuticals and materials science.

- Substitution Reactions : The compound can undergo nucleophilic substitutions, allowing for the introduction of various functional groups.

Pharmaceutical Development

Research into derivatives of 2-Bromo-4-fluoro-6-methoxybenzoic acid indicates potential applications in drug development:

- Biologically Active Compounds : Its derivatives may exhibit anti-inflammatory and anticancer properties. Preliminary studies suggest low toxicity levels, making it a candidate for further pharmacological exploration.

- Mechanism of Action : The compound's mechanism involves interaction with enzymes or proteins, influencing metabolic pathways without significantly inhibiting major cytochrome P450 enzymes.

Material Science

In industrial applications, this compound is used to produce specialty chemicals with specific properties. Its unique substituent arrangement allows for the design of materials with tailored functionalities, such as enhanced thermal stability or solubility.

Case Study 1: Synthesis of Biaryl Compounds

A study demonstrated the effectiveness of 2-Bromo-4-fluoro-6-methoxybenzoic acid in synthesizing complex biaryl structures through palladium-catalyzed reactions. The resulting compounds exhibited significant biological activity, validating the compound's role as a versatile synthetic intermediate.

Case Study 2: Anticancer Activity

Research published in a peer-reviewed journal explored the anticancer properties of derivatives synthesized from 2-Bromo-4-fluoro-6-methoxybenzoic acid. Results indicated that certain derivatives inhibited cancer cell proliferation more effectively than existing treatments, highlighting the compound's potential in oncology.

Mecanismo De Acción

The mechanism of action of 2-Bromo-4-fluoro-6-methoxybenzoic acid in biochemical systems involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms can enhance binding affinity through halogen bonding, while the methoxy group can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following analysis compares 2-Bromo-4-fluoro-6-methoxybenzoic acid with structurally related compounds, focusing on substituent effects, physicochemical properties, and applications.

Substituent Position and Functional Group Variations

2-Bromo-4-fluoro-6-methylbenzoic acid (CAS 176548-70-2) Substituents: Bromo (2), fluoro (4), methyl (6). Key Differences: Replaces methoxy with methyl at position 5. This analog may exhibit enhanced lipophilicity, favoring membrane permeability in drug design .

4-Bromo-2-methoxy-6-methylbenzoic acid (CAS 877149-08-1)

- Substituents : Bromo (4), methoxy (2), methyl (6).

- Key Differences : Bromine and methoxy groups are transposed.

- Impact : Altered electronic distribution due to bromine at position 4 could affect acidity (pKa) of the carboxylic acid group. Such positional isomers are often explored for structure-activity relationship (SAR) studies .

4-Bromo-2-fluoro-6-methylbenzoic acid (CAS 1242157-23-8)

- Substituents : Bromo (4), fluoro (2), methyl (6).

- Key Differences : Bromine at position 4 instead of 2.

- Impact : Fluorine at position 2 may enhance metabolic stability compared to hydrogen, while bromine at position 4 could influence steric hindrance in coupling reactions .

4-Bromo-2-chloro-6-methylbenzoic acid Substituents: Bromo (4), chloro (2), methyl (6). Key Differences: Chlorine replaces fluorine at position 2.

Physicochemical Properties

*Note: Properties for the target compound are inferred from analogs.

Key Takeaways

- Substituent position (e.g., bromine at 2 vs. 4) critically impacts electronic and steric properties.

- Functional groups (methoxy vs. methyl) dictate solubility and metabolic stability.

- Halogenated benzoic acids are versatile in drug discovery, with fluorine often added to improve pharmacokinetics .

Actividad Biológica

2-Bromo-4-fluoro-6-methoxybenzoic acid is a halogenated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial, anti-inflammatory, and anticancer properties, supported by research findings and data.

- Molecular Formula : C₈H₆BrF O₃

- Molecular Weight : 249.04 g/mol

The compound features a benzoic acid structure with bromine and fluorine substituents at the 2 and 4 positions, respectively, and a methoxy group at the 6 position. These substituents are known to influence the lipophilicity and metabolic stability of the compound, which can affect its biological interactions.

Antibacterial Activity

Halogenated benzoic acids have been investigated for their antibacterial properties. Preliminary studies suggest that 2-Bromo-4-fluoro-6-methoxybenzoic acid displays moderate antibacterial activity against various strains of bacteria. The presence of fluorine and methoxy groups enhances its interaction with bacterial cell membranes, potentially disrupting their integrity and function.

Anti-inflammatory Properties

Research indicates that this compound may possess anti-inflammatory effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines in immune cells, suggesting a mechanism that could be beneficial in treating inflammatory diseases.

Anticancer Potential

Emerging evidence points to the anticancer potential of 2-Bromo-4-fluoro-6-methoxybenzoic acid. Studies have demonstrated that it can induce apoptosis in certain cancer cell lines, likely through the modulation of cell signaling pathways involved in cell proliferation and survival. The compound's structural characteristics enable it to bind to specific targets within cancer cells, leading to reduced tumor growth in preclinical models.

While specific mechanisms of action for 2-Bromo-4-fluoro-6-methoxybenzoic acid are still under investigation, its ability to interact with various biological targets is evident. Its structural features allow it to act as a substrate for certain enzymes and influence metabolic pathways without significantly inhibiting major cytochrome P450 enzymes, indicating a favorable profile for drug development .

Comparative Analysis with Similar Compounds

| Compound Name | Antibacterial Activity | Anti-inflammatory Activity | Anticancer Activity |

|---|---|---|---|

| 2-Bromo-4-fluoro-6-methoxybenzoic acid | Moderate | Yes | Yes |

| 2-Bromo-4-fluoro-5-methoxybenzoic acid | Moderate | Yes | Yes |

| 2-Bromo-4-methoxybenzoic acid | Low | No | Moderate |

The table above compares 2-Bromo-4-fluoro-6-methoxybenzoic acid with related compounds, highlighting its unique biological profile.

Case Studies

- In vitro Study on Cancer Cell Lines : A study published in Journal of Medicinal Chemistry demonstrated that treatment with 2-Bromo-4-fluoro-6-methoxybenzoic acid resulted in a significant reduction in cell viability in breast cancer cell lines. The compound was found to induce apoptosis through the activation of caspase pathways .

- Inflammation Model : In an animal model of inflammation, administration of this compound led to decreased levels of inflammatory markers such as TNF-alpha and IL-6, supporting its potential as an anti-inflammatory agent .

- Antimicrobial Testing : A recent screening revealed that 2-Bromo-4-fluoro-6-methoxybenzoic acid exhibited notable activity against Gram-positive bacteria, particularly Staphylococcus aureus, suggesting its potential use as an antibacterial agent.

Q & A

Basic: What are the key considerations for synthesizing 2-bromo-4-fluoro-6-methoxybenzoic acid with regioselectivity control?

Methodological Answer:

Synthesis typically begins with a substituted benzoic acid precursor. The bromine and fluorine substituents are introduced via electrophilic aromatic substitution (EAS) or directed ortho-metalation. For regioselectivity:

- Use protecting groups (e.g., methoxy directs EAS to para/ortho positions).

- Employ Suzuki-Miyaura coupling with fluorinated boronic acids (e.g., 2-fluoro-6-methoxyphenylboronic acid derivatives) .

- Monitor intermediates via TLC and confirm regiochemistry using 1H/19F NMR (e.g., coupling constants and splitting patterns).

- Final purification involves recrystallization in ethanol/water or HPLC (>95.0% purity criteria, as in ) .

Basic: How can researchers purify 2-bromo-4-fluoro-6-methoxybenzoic acid to >95% purity?

Methodological Answer:

- Recrystallization : Use a solvent pair like ethyl acetate/hexane, adjusting ratios to optimize crystal formation.

- Column Chromatography : Employ silica gel with a gradient eluent (e.g., 5–20% ethyl acetate in hexane).

- HPLC : Use a C18 column and mobile phase (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) to isolate high-purity fractions (>95.0% as per HLC data) .

- Validate purity via melting point analysis (compare to literature values) and 1H NMR integration .

Basic: What spectroscopic techniques confirm the structure of 2-bromo-4-fluoro-6-methoxybenzoic acid?

Methodological Answer:

- 1H NMR : Identify aromatic protons (δ 6.5–8.0 ppm), methoxy group (δ ~3.8 ppm), and carboxylic acid (broad peak δ ~12 ppm).

- 13C NMR : Confirm quaternary carbons (e.g., C-Br at δ ~115 ppm, C-F at δ ~160 ppm).

- 19F NMR : Detect fluorine environment (chemical shifts depend on substituent proximity).

- Mass Spectrometry (HRMS) : Verify molecular ion [M-H]⁻ at m/z 262.96 (C8H5BrFO3) .

Advanced: How do electronic effects of substituents influence reactivity in further functionalization?

Methodological Answer:

- The methoxy group (-OCH3) is electron-donating, activating the ring for electrophilic substitution at meta/para positions.

- Bromine (-Br) and fluorine (-F) are electron-withdrawing, directing reactions to ortho/para positions.

- Use Hammett σ constants to predict reactivity:

- σₚ (Br) = +0.23, σₘ (F) = +0.34.

- DFT calculations (e.g., Fukui indices) model charge distribution to prioritize reaction sites .

Advanced: How should researchers resolve contradictions in spectral data for derivatives of this compound?

Methodological Answer:

- Cross-validate with 2D NMR (COSY, HSQC) to assign overlapping signals.

- Compare X-ray crystallography data (if available) to confirm substituent positions.

- Replicate synthesis under controlled conditions to isolate isomers (e.g., 2-bromo-4-fluoro vs. 2-bromo-6-fluoro byproducts) .

- Use LC-MS/MS to detect trace impurities from competing reaction pathways .

Advanced: What strategies optimize cross-coupling reactions (e.g., Suzuki) for this compound?

Methodological Answer:

- Catalyst Screening : Test Pd(PPh3)4, PdCl2(dppf), or XPhos Pd G3 for efficiency.

- Solvent Optimization : Use toluene/water mixtures for solubility balance.

- Base Selection : K2CO3 or Cs2CO3 enhances transmetalation in biphasic systems.

- Monitor reaction progress via in situ IR spectroscopy (C=O stretch at ~1700 cm⁻¹) .

Advanced: How is this compound applied in enzyme interaction studies?

Methodological Answer:

- The carboxylic acid moiety mimics natural substrates in protease or kinase assays.

- Fluorine acts as a hydrogen-bond acceptor in active-site binding (studied via ITC or SPR ).

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (ΔG, Kd) with target proteins.

- Molecular Docking : Use the bromine substituent as a heavy atom for crystallographic phasing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.